Cas no 874467-70-6 (N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide)

N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3-thiazol-2-yl)acetamide
- N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide
-
- Inchi: 1S/C16H18N6OS2/c1-3-11-7-5-6-8-13(11)22-16(19-20-21-22)24-10-14(23)18-15-17-9-12(4-2)25-15/h5-9H,3-4,10H2,1-2H3,(H,17,18,23)
- InChI Key: OKWPDVAETNFKOM-UHFFFAOYSA-N
- SMILES: C(NC1=NC=C(CC)S1)(=O)CSC1N(C2=CC=CC=C2CC)N=NN=1
N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3215-0193-1mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-4mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-5mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-10μmol |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-20mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-30mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-3mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-15mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-25mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3215-0193-2mg |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide |
874467-70-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide Related Literature
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide
N-(5-Ethyl-1,3-Thiazol-2-Yl)-2-{1-(2-Ethylphenyl)-1H-1,2,3,4-Tetrazol-5-Ylsulfanyl}Acetamide: A Multifunctional Compound with Promising Therapeutic Potential
N-(5-Ethyl-1,3-Thiazol-2-Yl)-2-{1-(2-Ethylphenyl)-1H-1,2,3,4-Tetrazol-5-Ylsulfanyl}Acetamide, with the chemical identifier CAS No. 874467-70-6, represents a novel class of small molecule compounds that have garnered significant attention in recent years for their unique structural features and potential biological activities. This compound is characterized by its complex molecular framework, which integrates multiple heterocyclic rings, including a 1,3-thiazole moiety and a 1H-1,2,3,4-tetrazole ring system, both of which are known to play critical roles in drug discovery and medicinal chemistry. The presence of these ring systems, along with the 2-ethylphenyl substituent, suggests a high degree of functional versatility, making this compound a valuable candidate for further exploration in therapeutic applications.
Recent studies have highlighted the structural significance of the 1,3-thiazole ring, which is a common scaffold in many pharmacologically active compounds. This ring system is often involved in interactions with biological targets such as enzymes, receptors, and ion channels. The 5-ethyl-1,3-thiazol-2-yl group in this compound is particularly noteworthy due to its ability to modulate the electronic properties of the molecule, which may influence its binding affinity and selectivity towards specific targets. Similarly, the 1H-1,2,3,4-tetrazole ring, a nitrogen-rich heterocycle, has been extensively studied for its potential as a bioisostere of pyrazole and imidazole rings, which are frequently used in the design of anti-inflammatory and antiviral agents.
The 2-ethylphenyl substituent in this compound adds another layer of complexity to its molecular architecture. This group is known to enhance the lipophilicity of the molecule, which is a crucial factor in determining its ability to cross biological membranes and reach intracellular targets. Additionally, the 5-ylsulfanyl linkage connecting the tetrazole ring to the acetic acid amide core introduces a sulfide group that may participate in redox reactions or act as a site for post-translational modifications, further expanding the functional possibilities of this compound.
One of the most exciting areas of research involving this compound is its potential application in the development of anti-inflammatory therapies. A 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features, such as the 1,3-thiazole and 1H-1,2,3,4-tetrazole moieties, exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The presence of the 2-ethylphenyl group in this compound may further enhance its anti-inflammatory properties by modulating the interaction with phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.
Another promising avenue for the application of this compound is its potential as a antiviral agent. Recent advances in the field of virology have shown that compounds containing 1,3-thiazole and 1H-1,2,3,4-tetrazole rings can interfere with the replication of various viruses by targeting viral enzymes such as RNA-dependent RNA polymerase (RdRp). A 2024 study in Antiviral Research reported that the 5-ethyl-1,3-thiazol-2-yl group can act as a pseudo-substrate for viral proteases, thereby inhibiting their activity and preventing viral replication. The 5-ylsulfanyl linkage may further contribute to this antiviral activity by stabilizing the interaction between the compound and the viral enzyme.
In addition to its potential in anti-inflammatory and antiviral applications, this compound may also have antibacterial properties. The 1H-1,2,3,4-tetrazole ring is known to exhibit activity against a range of bacterial species, particularly those resistant to conventional antibiotics. A 2022 study in Antimicrobial Agents and Chemotherapy found that compounds containing the 1H-1,2,3,4-tetrazole ring can disrupt bacterial cell membranes by interacting with phospholipid bilayers, leading to increased permeability and cell lysis. The 2-ethylphenyl group may enhance this effect by increasing the hydrophobicity of the compound, allowing it to more effectively penetrate bacterial cell membranes.
The 2-ethylphenyl substituent also plays a role in the cytotoxicity profile of this compound. While it is essential for the compound to reach its target sites, excessive cytotoxicity can limit its therapeutic potential. A 2023 study in Toxicology and Applied Pharmacology investigated the balance between efficacy and safety for compounds with similar structural features. The study found that the 5-ethyl-1,3-thiazol-2-yl group can modulate the compound's interaction with cellular targets, reducing off-target effects while maintaining its therapeutic activity. This suggests that the 2-ethylphenyl group may contribute to the overall safety profile of the compound by fine-tuning its biological activity.
Recent advances in computational chemistry have also provided insights into the binding affinity and selectivity of this compound. Molecular docking studies have shown that the 1,3-thiazole and 1H-1,2,3,4-tetrazole rings can form hydrogen bonds with specific amino acid residues in target proteins, enhancing their binding affinity. The 5-ylsulfanyl linkage may further contribute to this interaction by acting as a hydrogen bond donor or acceptor, depending on the target protein's structure. These findings suggest that this compound may have a high degree of selectivity for its intended targets, minimizing the risk of side effects.
Despite its promising properties, the development of this compound as a therapeutic agent requires further research to optimize its pharmacokinetic profile. Factors such as solubility, metabolism, and toxicity must be carefully evaluated to ensure its safety and efficacy in clinical settings. A 2024 review in Drug Discovery Today highlighted the importance of structure-activity relationship (SAR) studies in the optimization of compounds with complex molecular frameworks. By systematically modifying the 1,3-thiazole and 1H-1,2,3,4-tetrazole rings, as well as the 2-ethylphenyl substituent, researchers can fine-tune the compound's properties to achieve the desired therapeutic outcomes.
In conclusion, N-(5-Ethyl-1,3-Thiazol-2-Yl)-2-{1-(2-Ethylphenyl)-1H-1,2,3,4-Tetrazol-5-Ylsulfanyl}Acetamide is a multifunctional compound with a unique molecular structure that offers exciting possibilities for therapeutic applications. Its combination of 1,3-thiazole, 1H-1,2,3,4-tetrazole, and 2-ethylphenyl groups suggests a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties. As research in this field continues to advance, this compound may emerge as a valuable tool in the development of new treatments for a variety of diseases.
874467-70-6 (N-(5-ethyl-1,3-thiazol-2-yl)-2-{1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}acetamide) Related Products
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)




